

Synthesis of 2-Chloro-1-(4-ethylphenyl)ethanone

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Compound of Interest

Compound Name: 2-Chloro-1-(4-ethylphenyl)ethanone

Cat. No.: B1598609

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An Application Note for the Synthesis of **2-Chloro-1-(4-ethylphenyl)ethanone**

Abstract

This document provides a comprehensive guide for the synthesis of **2-Chloro-1-(4-ethylphenyl)ethanone** (CAS No: 50690-09-0), a pivotal intermediate in the development of pharmaceuticals and specialty chemicals.^{[1][2]} The primary synthetic route detailed is the Friedel-Crafts acylation of ethylbenzene with chloroacetyl chloride, catalyzed by anhydrous aluminum chloride. This application note furnishes a thorough examination of the reaction mechanism, a detailed step-by-step laboratory protocol, critical safety precautions, and methods for analytical characterization of the final product. The content is tailored for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Significance

2-Chloro-1-(4-ethylphenyl)ethanone, an α -haloketone, is a valuable chemical building block in organic synthesis.^[3] Its bifunctional nature—possessing both a reactive chloroacetyl group and a modifiable aromatic ring—makes it an exceptionally versatile precursor for constructing more complex molecular architectures.^[1] This compound serves as a key starting material in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly anti-inflammatory and analgesic agents, as well as various agrochemicals.^{[1][2]} The ability to readily undergo nucleophilic substitution at the α -carbon allows for the introduction of diverse functional groups, paving the way for the creation of extensive chemical libraries for drug discovery and materials science.^[1]

Table 1: Compound Properties

Property	Value	Reference
CAS Number	50690-09-0	[2]
Molecular Formula	C ₁₀ H ₁₁ ClO	[2]
Molecular Weight	182.65 g/mol	[2]
Physical Form	Solid	
Boiling Point	284.5 °C at 760 mmHg	[2]

| Density | 1.105 g/cm³ [[2] |

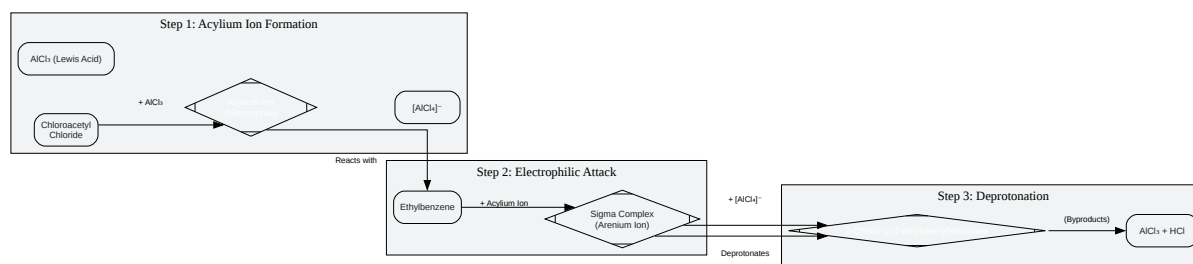
Scientific Principles: The Friedel-Crafts Acylation Mechanism

The synthesis of **2-Chloro-1-(4-ethylphenyl)ethanone** is classically achieved via the Friedel-Crafts acylation of ethylbenzene.[4] This reaction is a cornerstone of electrophilic aromatic substitution and involves the introduction of an acyl group onto an aromatic ring.

The mechanism proceeds through three primary stages:

- **Formation of the Acylium Ion:** The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates with the chlorine atom of chloroacetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly reactive and resonance-stabilized acylium ion electrophile.[5][6][7]
- **Electrophilic Attack:** The electron-rich π-system of the ethylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6] The ethyl group is an activating, ortho, para-directing substituent. Due to steric hindrance from the ethyl group, the acylation occurs predominantly at the para position.[4]

- **Restoration of Aromaticity:** A weak base, typically the AlCl_4^- complex formed in the first step, abstracts a proton from the carbon bearing the new acyl group.[7] This regenerates the aromatic ring, yields the final ketone product, and reforms the AlCl_3 catalyst along with HCl as a byproduct.[6][7] A key feature of Friedel-Crafts acylation is that the product ketone is less reactive than the starting material, which conveniently prevents further acylation reactions.[5][7]



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Caption: Reaction mechanism for Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol outlines the synthesis of **2-Chloro-1-(4-ethylphenyl)ethanone** on a laboratory scale.

3.1. Reagents and Materials

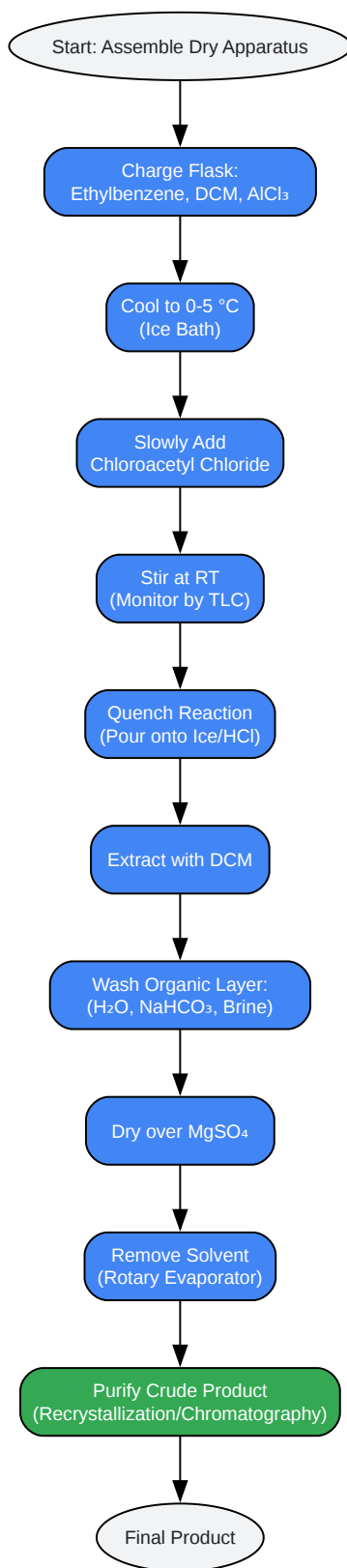
Reagent	CAS No.	M.W. (g/mol)	Amount (molar eq.)	Key Properties
Ethylbenzene	100-41-4	106.17	1.0	Flammable liquid
Chloroacetyl Chloride	79-04-9	112.94	1.1	Corrosive, toxic, water-reactive[8] [9]
Aluminum Chloride (anhydrous)	7446-70-0	133.34	1.2	Corrosive, reacts violently with water
Dichloromethane (DCM)	75-09-2	84.93	Solvent	Volatile, suspected carcinogen
Hydrochloric Acid (2M aq.)	7647-01-0	36.46	Quenching/Washing	Corrosive
Saturated NaHCO ₃ (aq.)	144-55-8	84.01	Washing	Base, neutralizes acid
Anhydrous Magnesium Sulfate	7487-88-9	120.37	Drying Agent	Hygroscopic

3.2. Equipment

- Three-neck round-bottom flask (250 mL)
- Dropping funnel
- Reflux condenser with a drying tube (CaCl₂)
- Magnetic stirrer and stir bar
- Ice-water bath
- Separatory funnel (500 mL)

- Rotary evaporator
- Standard laboratory glassware (beakers, flasks, graduated cylinders)

3.3. Synthesis Workflow



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Caption: Overall workflow for the synthesis process.

3.4. Step-by-Step Procedure

- **Apparatus Setup:** Assemble a dry three-neck flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. The entire procedure must be conducted in a chemical fume hood.^{[10][11]}
- **Reagent Charging:** To the flask, add dichloromethane (100 mL) and anhydrous aluminum chloride (16.0 g, 0.12 mol). Begin stirring the suspension. Add ethylbenzene (10.6 g, 0.10 mol) to the flask.
- **Cooling:** Immerse the flask in an ice-water bath and allow the stirred suspension to cool to 0-5 °C.
- **Addition of Chloroacetyl Chloride:** Dissolve chloroacetyl chloride (12.4 g, 0.11 mol) in 20 mL of dichloromethane and add this solution to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the internal temperature below 10 °C. Vigorous evolution of HCl gas will be observed.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- **Work-up (Quenching):** Cool the reaction mixture again in an ice bath. Carefully and slowly pour the mixture into a beaker containing 150 g of crushed ice and 50 mL of 2M HCl. Stir until the dark-colored complex decomposes.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of dichloromethane.
- **Washing:** Combine all organic layers. Wash successively with 100 mL of 2M HCl, 100 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: potential for gas evolution), and finally 100 mL of brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

- Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography on silica gel.

Environment, Health, and Safety (EHS) Precautions

Strict adherence to safety protocols is mandatory due to the hazardous nature of the reagents.

- General: The entire synthesis must be performed inside a certified chemical fume hood.^[10]^[11] An eyewash station and safety shower must be immediately accessible.^[10]^[11]^[12]
- Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a flame-resistant lab coat, and heavy-duty chemical-resistant gloves at all times.^[9]^[10]^[11]
- Reagent Hazards:
 - Chloroacetyl Chloride: Extremely corrosive, a lachrymator, and toxic upon inhalation.^[8] It reacts violently with water and moisture, releasing highly corrosive hydrogen chloride gas.^[8]^[9]^[12] Thermal decomposition may produce phosgene gas.^[8]^[10] Handle only in a fume hood.
 - Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, generating heat and HCl gas. Avoid all contact with moisture.
 - Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.
- First Aid: In case of skin contact, immediately flush with copious amounts of water.^[8]^[9]^[12] For eye contact, irrigate immediately with large amounts of water and seek immediate medical attention.^[8]^[9] If inhaled, move to fresh air at once.^[8]^[12]
- Waste Disposal: All chemical waste, including solvents and residual reagents, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.

Analytical Characterization

Confirm the identity and purity of the synthesized **2-Chloro-1-(4-ethylphenyl)ethanone** using the following analytical techniques.

Table 2: Predicted Analytical Data

Technique	Expected Results
^1H NMR	δ ~7.9 (d, 2H, Ar-H ortho to C=O), δ ~7.3 (d, 2H, Ar-H meta to C=O), δ ~4.7 (s, 2H, -CH ₂ Cl), δ ~2.7 (q, 2H, -CH ₂ CH ₃), δ ~1.2 (t, 3H, -CH ₂ CH ₃)
^{13}C NMR	δ ~191 (C=O), δ ~150-145 (Ar-C), δ ~132-128 (Ar-CH), δ ~46 (-CH ₂ Cl), δ ~29 (-CH ₂ CH ₃), δ ~15 (-CH ₂ CH ₃)
IR (KBr)	~1700 cm ⁻¹ (strong, C=O stretch), ~3050 cm ⁻¹ (Ar C-H stretch), ~2970 cm ⁻¹ (Alkyl C-H stretch), ~700-800 cm ⁻¹ (C-Cl stretch)

| GC-MS | A major peak corresponding to the product's mass-to-charge ratio ($m/z = 182.05$ for $[\text{M}]^+$, with a characteristic $\text{M}+2$ isotope peak for chlorine). |

Note: Predicted NMR shifts are based on analogous structures and may vary slightly based on solvent and experimental conditions.[\[3\]](#)[\[13\]](#)

Conclusion

The Friedel-Crafts acylation protocol described herein provides a reliable and well-established method for the synthesis of **2-Chloro-1-(4-ethylphenyl)ethanone**. By understanding the underlying reaction mechanism and adhering strictly to the detailed experimental and safety procedures, researchers can effectively produce this valuable chemical intermediate for further application in pharmaceutical and chemical research. Proper analytical characterization is essential to ensure the purity and identity of the final compound.

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